molecular formula C10H11NO4 B3024104 4-(2-Amino-2-carboxyethyl)benzoic acid CAS No. 22976-70-1

4-(2-Amino-2-carboxyethyl)benzoic acid

Cat. No.: B3024104
CAS No.: 22976-70-1
M. Wt: 209.2 g/mol
InChI Key: YXDGRBPZVQPESQ-UHFFFAOYSA-N
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Description

4-(2-Amino-2-carboxyethyl)benzoic acid is a unique chemical compound with the linear formula C10H11NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11NO4/c12-9(13)5-6-11-8-3-1-7(2-4-8)10(14)15/h1-4,11H,5-6H2,(H,12,13)(H,14,15) .

Scientific Research Applications

  • Antimicrobial Activity : 4-(2-Amino-2-carboxyethyl)benzoic acid derivatives have been studied for their potential antimicrobial activities. Khan et al. (2011) synthesized compounds derived from 4-aminobenzoic acid and assessed their in vitro anti-leishmanial and anti-fungal effects. These compounds showed significant anti-leishmanial and anti-fungal impacts comparable to reference drugs (Khan et al., 2011).

  • Pseudopeptide Synthesis : Pascal et al. (2000) developed a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid, which shows promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. This highlights its potential application in designing peptide-based drugs and biomolecules (Pascal et al., 2000).

  • Schiff Base Compounds : Radi et al. (2019) conducted research on the synthesis and characterization of new Schiff base compounds derived from 4-amino benzoic acid. These compounds have been studied for their biological activity against various bacteria (Radi et al., 2019).

  • Solar Cell Applications : Zhang and Wang (2018) investigated a molecule, 4-[(4-pyridinylmethylene)amino]-benzoic acid, for its potential application in solar cells. This molecule has bi-anchoring groups and a conjugated π system, making it suitable for molecular engineering in perovskite solar cells (Zhang & Wang, 2018).

  • Polyaniline Doping : Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 4-aminobenzoic acid, as dopants for polyaniline. This application is significant in the field of conducting polymers, impacting electronics and materials science (Amarnath & Palaniappan, 2005).

Safety and Hazards

This compound is classified under the GHS07 hazard class . It may cause skin and eye irritation, and precautions should be taken to avoid ingestion and inhalation . It should be stored in a dark place under an inert atmosphere .

Properties

IUPAC Name

4-(2-amino-2-carboxyethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDGRBPZVQPESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22976-70-1, 24213-90-9
Record name 4-Carboxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22976-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC101133
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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